Mephentermine hemisulfate

Description

MEPHENTERMINE SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951.

See also: Mephentermine (has active moiety).

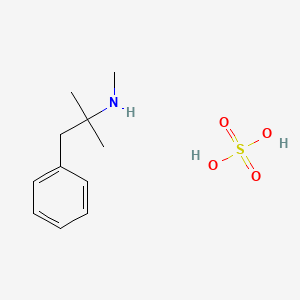

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKLHVGUPFNBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-72-2 | |

| Record name | Mephentermine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephentermine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Mephentermine Hemisulfate: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, and its hemisulfate salt have been subjects of interest in medicinal chemistry due to their pharmacological activity. This technical guide provides an in-depth overview of the chemical structure and synthetic routes for mephentermine hemisulfate. Detailed experimental protocols for key synthetic transformations are provided, along with a comprehensive table of its physicochemical properties. Furthermore, a visualization of the primary synthetic pathway is presented to facilitate a deeper understanding of the chemical processes involved.

Chemical Structure

Mephentermine is chemically known as N,α,α-trimethylphenethylamine. The hemisulfate salt consists of two molecules of mephentermine for every one molecule of sulfuric acid.

Mephentermine Free Base:

-

IUPAC Name: N,2-dimethyl-1-phenylpropan-2-amine

-

Molecular Formula: C₁₁H₁₇N

-

Structure:

(Where Ph represents a phenyl group)

This compound:

-

Molecular Formula: (C₁₁H₁₇N)₂·H₂SO₄

-

Structure: Two protonated mephentermine molecules ionically bonded to a sulfate (B86663) anion.

Physicochemical Properties

A summary of the key physicochemical properties of mephentermine and its hemisulfate salt is presented in the table below for easy reference and comparison.

| Property | Mephentermine (Free Base) | This compound | Mephentermine Sulfate Dihydrate |

| Molecular Weight | 163.26 g/mol [1] | 424.6 g/mol [2] | 460.63 g/mol |

| Appearance | Liquid[3] | White crystalline powder | White crystals or crystalline powder[4] |

| Melting Point | < 25 °C[3][5] | Not available | 215-217 °C (decomposes)[6] |

| Boiling Point | 82-83 °C at 7 mmHg[6] | Not applicable | Not applicable |

| Solubility | Practically insoluble in water; Freely soluble in alcohol and ether[6] | Soluble in water | 1 g in 20 mL of water; 1 g in 150 mL of 95% ethanol; Practically insoluble in chloroform[3][7] |

| pKa | 10.35 (30 °C)[6] | Not available | Not available |

Synthesis of Mephentermine

There are two primary synthetic routes reported for the preparation of mephentermine.

Multi-step Synthesis from Benzaldehyde and 2-Nitropropane

This pathway involves a sequence of well-established organic reactions.

References

- 1. Mephentermine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 3. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

Pharmacological Profile of Mephentermine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that has been clinically utilized for its pressor effects in treating hypotension. This technical guide provides an in-depth overview of the pharmacological profile of mephentermine, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. The document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its signaling pathways and analytical workflows to support further research and drug development efforts.

Introduction

Mephentermine is a synthetic sympathomimetic agent structurally related to amphetamine.[1] It primarily functions as an indirectly acting sympathomimetic, exerting its pharmacological effects by modulating the release of endogenous catecholamines.[2] Historically used to manage hypotensive states, particularly following spinal anesthesia, its clinical application has become less common.[3][4] This guide aims to provide a comprehensive technical resource on the pharmacological properties of mephentermine hemisulfate for the scientific community.

Mechanism of Action

Mephentermine's primary mechanism of action is the indirect stimulation of adrenergic receptors. It achieves this by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2][3] Additionally, it is thought to induce the release of dopamine.[5] While its primary action is indirect, there is also evidence to suggest some direct agonist activity at α- and β-adrenergic receptors.[2] This dual mechanism contributes to its overall cardiovascular effects.

Signaling Pathway

The signaling cascade initiated by mephentermine administration is depicted below.

Pharmacodynamics

The pharmacodynamic effects of mephentermine are a direct consequence of its interaction with the adrenergic system. The release of norepinephrine leads to the stimulation of both α- and β-adrenergic receptors, resulting in a range of cardiovascular responses.

-

Cardiovascular Effects: Mephentermine typically increases systolic and diastolic blood pressure, cardiac output, and heart rate.[2][6] It has a positive inotropic effect on the myocardium.[1] The net vascular effect can sometimes be vasodilation, depending on the degree of vagal tone.[2]

-

Central Nervous System (CNS) Effects: While the central stimulant effects are less pronounced than those of amphetamine, large doses of mephentermine may produce CNS effects.[2]

Quantitative Pharmacodynamic Data

The following table summarizes quantitative data on the hemodynamic effects of mephentermine from a study in cattle with induced cardiovascular depression.[7]

| Hemodynamic Parameter | Change from Baseline (Mean ± SEM) | Statistical Significance (p-value) |

| Cardiac Output | +68 L/min (±14%) | < 0.05 |

| Mean Arterial Pressure (MAP) | +14 mmHg (±4%) | < 0.05 |

| Heart Rate (HR) | +22 bpm (±8%) | < 0.05 |

| Peak Rate of Ventricular Pressure Change (Systole, dP/dtmax) | +37 mmHg/s (±13%) | < 0.05 |

| Peak Rate of Ventricular Pressure Change (Diastole, dP/dtmin) | +31 mmHg/s (±7%) | < 0.05 |

Pharmacokinetics

Absorption and Onset of Action

-

Intramuscular (IM) Injection: Onset of action is 5 to 15 minutes.[5]

-

Intravenous (IV) Administration: Onset of action is immediate.[5]

Duration of Action

-

Intramuscular (IM) Injection: The duration of action is approximately 4 hours.[3]

-

Intravenous (IV) Administration: The duration of action is around 30 minutes.[5]

Metabolism and Excretion

Mephentermine is metabolized in the liver primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation.[2][3] The drug and its metabolites are excreted in the urine, with the rate of excretion being more rapid in acidic urine.[3] The biological half-life is estimated to be between 17 to 18 hours.[2]

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Route of Administration |

| Onset of Action | 5-15 minutes | Intramuscular[5] |

| Immediate | Intravenous[5] | |

| Duration of Action | 4 hours | Intramuscular[3] |

| 30 minutes | Intravenous[5] | |

| Half-life | 17-18 hours | N/A[2] |

Toxicology

The toxicological profile of mephentermine is characterized by an extension of its pharmacological effects.

-

Adverse Effects: Common side effects include hypertension, anxiety, insomnia, and CNS stimulation.[3]

-

Acute Toxicity: A predicted acute toxicity (LD50) in rats has been reported.

| Species | Route | LD50 (mol/kg) | Type |

| Rat | N/A | 2.8952 | Predicted |

Note: This is a predicted value and should be interpreted with caution. Experimental LD50 data were not found in the reviewed literature.

Experimental Protocols

Determination of Mephentermine and its Metabolites in Urine by LC-MS/MS

This section outlines a general protocol for the quantification of mephentermine and its primary metabolite, phentermine, in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and toxicological studies.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of mephentermine and phentermine in human urine.

Materials and Reagents:

-

Mephentermine and Phentermine reference standards

-

Deuterated internal standards (e.g., Mephentermine-d5, Phentermine-d5)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent, Waters)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

-

Reversed-phase C18 analytical column

Procedure:

-

Sample Preparation (Dilute-and-Shoot):

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Dilute an aliquot of the urine sample with the initial mobile phase (e.g., 1:10 dilution).

-

Add the internal standard solution to the diluted sample.

-

Vortex mix and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might be: 0-1 min (5% B), 1-3 min (5-95% B), 3-4 min (95% B), 4-4.1 min (95-5% B), 4.1-5 min (5% B).

-

Set the flow rate to an appropriate value (e.g., 0.4 mL/min).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for mephentermine, phentermine, and their respective internal standards.

-

Example Transitions:

-

Mephentermine: Q1 -> Q3 (e.g., m/z 164.2 -> 149.1)

-

Phentermine: Q1 -> Q3 (e.g., m/z 150.2 -> 91.1)

-

-

-

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Generate a calibration curve using standards of known concentrations and apply linear regression analysis.

-

Method Validation: The method should be validated according to standard bioanalytical method validation guidelines, assessing parameters such as:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term)

In Vivo Hemodynamic Assessment in an Animal Model

This protocol describes a general approach for evaluating the cardiovascular effects of mephentermine in an anesthetized animal model, based on a study conducted in cattle.[7]

Objective: To assess the in vivo effects of mephentermine on key hemodynamic parameters.

Animal Model:

-

Species: Bovine (e.g., Holstein cattle) or other suitable large animal model.

-

Animals should be healthy and acclimated to the experimental environment.

Procedure:

-

Anesthesia and Instrumentation:

-

Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).

-

Perform catheterization for systemic and left ventricular hemodynamic monitoring. This may include placing catheters in the carotid artery for arterial blood pressure measurement and a catheter in the jugular vein for drug administration and central venous pressure monitoring. A catheter can be advanced into the left ventricle for direct pressure measurements.

-

-

Induction of Hypotension:

-

Induce myocardial dysfunction and hypotension by increasing the concentration of the anesthetic agent (e.g., isoflurane) until the mean arterial blood pressure is reduced by a target percentage (e.g., 20%) from the baseline and remains stable.

-

-

Baseline Data Acquisition:

-

Once a stable hypotensive state is achieved, record baseline hemodynamic data (BL2). This includes parameters such as cardiac output, mean arterial pressure, heart rate, and left ventricular pressure changes (dP/dt).

-

-

Treatment Administration:

-

Administer this compound intramuscularly at a predetermined dose. A control group should receive a placebo (e.g., saline).

-

-

Post-Treatment Data Acquisition:

-

Record all hemodynamic parameters at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 90 minutes) post-treatment.

-

-

Data Analysis:

-

Compare the changes in hemodynamic parameters from baseline between the mephentermine-treated group and the placebo group using appropriate statistical methods (e.g., t-test, ANOVA).

-

Conclusion

This compound is a sympathomimetic agent with a well-characterized mechanism of action involving the indirect release of norepinephrine. Its pharmacodynamic and pharmacokinetic properties have been established through various studies, demonstrating its efficacy as a pressor agent. The analytical methods for its quantification in biological fluids are well-developed and validated. This technical guide provides a consolidated resource of the available scientific information on mephentermine, which can serve as a valuable reference for researchers and professionals in the fields of pharmacology and drug development. Further research could focus on elucidating its precise receptor binding affinities and exploring its potential in other therapeutic areas.

References

- 1. The effect of mephentermine on isolated dog hearts, normal and pretreated with reserpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. academic.oup.com [academic.oup.com]

- 5. enamine.net [enamine.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephentermine Hemisulfate: A Technical Guide for Researchers

An In-depth Examination of a Sympathomimetic Amine for Professionals in Research and Drug Development

Abstract

Mephentermine (B94010) hemisulfate, a synthetic sympathomimetic amine, has a long history of clinical use, primarily as a vasopressor to counteract hypotensive states. Its pharmacological profile is characterized by a dual mechanism of action: the indirect release of endogenous norepinephrine (B1679862) and a direct agonistic effect on alpha-adrenergic receptors. This technical guide provides a comprehensive overview of mephentermine hemisulfate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its physiological and pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Introduction

Mephentermine is a sympathomimetic agent structurally related to amphetamine and methamphetamine.[1] It is classified as an alpha-adrenergic agonist and also exerts its effects indirectly by stimulating the release of norepinephrine from sympathetic nerve endings.[2][3] This dual action results in increased cardiac output, and elevations in systolic and diastolic blood pressure, making it an effective agent for managing hypotension, particularly in the context of spinal anesthesia.[4][5] Although its use has declined in some regions, it remains a subject of interest for understanding sympathomimetic pharmacology and developing novel cardiovascular agents.

Mechanism of Action

Mephentermine's sympathomimetic effects are mediated through two primary mechanisms:

-

Indirect Norepinephrine Release: The predominant mechanism of action is the displacement of norepinephrine from storage vesicles in presynaptic nerve terminals.[6] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors, leading to vasoconstriction and increased cardiac contractility and heart rate.[1][6]

-

Direct Alpha-Adrenergic Agonism: Mephentermine also exhibits direct agonist activity at alpha-adrenergic receptors, contributing to its vasoconstrictive properties.[2][3]

The combined effects on the cardiovascular system typically include an increase in cardiac output, and systolic and diastolic blood pressures. The heart rate response can be variable and is influenced by the degree of vagal tone.[2]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by mephentermine's interaction with the adrenergic system.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

The onset and duration of action of mephentermine vary with the route of administration. Intravenous administration produces an immediate effect, while intramuscular injection has an onset of 5 to 15 minutes. The duration of action is approximately 30 minutes for intravenous and up to 4 hours for intramuscular administration.[7] Mephentermine is metabolized in the liver via N-demethylation and p-hydroxylation and is excreted primarily in the urine.[2][3] The elimination half-life is reported to be between 17 to 18 hours.[2]

Table 1: Pharmacokinetic Parameters of Mephentermine

| Parameter | Value | Route of Administration | Reference(s) |

| Onset of Action | Immediate | Intravenous (IV) | [7] |

| 5-15 minutes | Intramuscular (IM) | [7] | |

| Duration of Action | 30 minutes | Intravenous (IV) | [7] |

| 4 hours | Intramuscular (IM) | [7] | |

| Metabolism | Hepatic (N-demethylation, p-hydroxylation) | - | [2][3] |

| Elimination Half-life | 17-18 hours | - | [2] |

Pharmacodynamic Effects

The primary pharmacodynamic effect of mephentermine is an increase in blood pressure.[2] Studies have quantified its potency and efficacy in clinical settings.

Table 2: Quantitative Pharmacodynamic Data for Mephentermine

| Parameter | Value | Condition | Reference(s) |

| ED50 (Minimum Effective Dose) | 3.7 mg (95% CI: 2.4 to 5.7 mg) | Prevention of post-spinal hypotension | [2] |

| Potency Ratio (vs. Ephedrine) | 6.8 times more potent | Prevention of post-spinal hypotension | [5] |

| Effective Bolus Dose | 6 mg IV | Treatment of acute hypotension | [5] |

| Effective Infusion Starting Dose | 5 mg over 30 minutes | Prevention of post-spinal hypotension | [5] |

Experimental Protocols

Quantification of Mephentermine in Urine by LC-MS/MS

This protocol describes a "dilute and shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mephentermine, phentermine, and N-hydroxyphentermine in urine.[8]

Materials and Reagents:

-

LC-MS/MS system

-

Reversed-phase C18 column

-

Mephentermine, phentermine, and N-hydroxyphentermine standards

-

Formic acid

-

Acetonitrile

-

Methanol

-

Deionized water

-

Urine samples

Procedure:

-

Sample Preparation: Dilute urine samples with deionized water. A 1:10 dilution is a common starting point.

-

LC Separation:

-

Inject a 5 µL aliquot of the diluted urine onto the C18 column.

-

Employ a gradient elution program with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.

-

A typical gradient might start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions for equilibration. The total run time is typically under 5 minutes.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform detection using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

-

-

Quantification:

-

Generate a calibration curve using linear least-squares regression with a 1/x² weighting factor.

-

The linear range for mephentermine is typically 50 to 15,000 ng/mL.[8]

-

Validation Parameters:

-

Linearity: Establish the concentration range over which the assay is linear.

-

Precision and Accuracy: Determine intra- and inter-day precision (as %RSD) and accuracy (as %bias). Values should typically be within 15%.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For mephentermine, the LOQ is approximately 1.0 ng/mL.[8]

-

Selectivity, Matrix Effect, and Stability: Assess the influence of endogenous urine components and the stability of the analytes under various storage conditions.

Evaluation of Cardiovascular Effects in an Animal Model (Cattle)

This protocol outlines a study to evaluate the vasopressor and cardiac performance-enhancing effects of mephentermine in cattle with induced cardiovascular depression.[3]

Animals and Housing:

-

Healthy Holstein cattle (e.g., 206 ± 13 kg).

-

House animals according to institutional animal care and use committee guidelines.

Experimental Design:

-

Employ a randomized, crossover design.

-

Each animal receives both mephentermine (e.g., 1 mL/25 kg, IM) and a placebo control (e.g., volume-matched 0.9% NaCl) with a washout period (e.g., 6 days) between treatments.

Procedure:

-

Anesthesia and Instrumentation:

-

Anesthetize the cattle.

-

Catheterize for systemic and left ventricular hemodynamic monitoring.

-

-

Induction of Hypotension:

-

Induce myocardial dysfunction and hypotension by increasing the end-tidal concentration of an inhalant anesthetic (e.g., isoflurane) until the mean arterial pressure (MAP) is approximately 20% lower than baseline and stable.

-

-

Data Acquisition and Treatment:

-

Acquire steady-state hypotensive baseline data.

-

Administer either mephentermine or placebo intramuscularly.

-

Acquire hemodynamic data at regular intervals (e.g., every 15 minutes for 90 minutes) post-treatment.

-

-

Measured Parameters:

-

Cardiac Output (CO)

-

Mean Arterial Pressure (MAP)

-

Heart Rate (HR)

-

Peak rates of ventricular pressure change during systole (dP/dtmax) and diastole (dP/dtmin)

-

Data Analysis:

-

Compare the changes in hemodynamic parameters from baseline between the mephentermine and placebo groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a valuable pharmacological tool for studying the sympathetic nervous system and a clinically effective agent for managing hypotension. Its dual mechanism of action, involving both indirect norepinephrine release and direct alpha-adrenergic agonism, results in predictable and potent cardiovascular effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and pharmacological nuances of mephentermine and related sympathomimetic amines. The provided visualizations of its signaling pathway and experimental workflows aim to enhance the understanding of its complex interactions within the cardiovascular system.

References

- 1. ovid.com [ovid.com]

- 2. Potency of mephentermine for prevention of post-spinal hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of mephentermine on isolated dog hearts, normal and pretreated with reserpine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. actaanaesthesiologica.be [actaanaesthesiologica.be]

- 7. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephentermine Hemisulfate: A Technical Guide on Adrenergic Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that exerts its pharmacological effects through a dual mechanism involving both direct and indirect interactions with the adrenergic system. This technical guide provides an in-depth overview of the adrenergic receptor activity of mephentermine, consolidating available data on its receptor interaction, signaling pathways, and the methodologies employed to characterize its function. Mephentermine acts as a direct agonist, primarily at α1-adrenergic receptors, and as an indirect agonist by promoting the release of endogenous norepinephrine (B1679862). This norepinephrine subsequently activates a broader range of adrenergic receptors, contributing to the drug's overall cardiovascular effects, including increases in blood pressure and cardiac output.[1][2][3][4] While comprehensive experimental binding and functional data remain limited in publicly accessible literature, this guide synthesizes current knowledge to support further research and development.

Introduction

Mephentermine is a synthetic amine structurally related to amphetamine and phentermine.[5] Clinically, it has been used to manage hypotensive states, particularly those associated with spinal anesthesia.[6] Its pressor effects are attributed to its influence on the adrenergic system, the part of the nervous system that utilizes norepinephrine (noradrenaline) and epinephrine (B1671497) (adrenaline) as neurotransmitters. Understanding the specific interactions of mephentermine with adrenergic receptor subtypes is crucial for defining its therapeutic window and potential side-effect profile. This document serves as a technical resource, summarizing the known adrenergic activities of mephentermine hemisulfate.

Mechanism of Action

Mephentermine's activity at adrenergic receptors is multifaceted, involving two primary mechanisms:

-

Indirect Agonism: The predominant mechanism of action is the ability of mephentermine to induce the release of norepinephrine from presynaptic nerve terminals.[1][4][7][8] This surge in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating a sympathomimetic response. Some evidence also suggests mephentermine may promote the release of dopamine.[1]

-

Direct Agonism: Mephentermine also exhibits direct agonist activity, with a noted specificity for α1-adrenergic receptors located on vascular smooth muscle.[2][5][9] This direct interaction contributes to vasoconstriction and an increase in peripheral resistance. The direct agonistic effects on β-adrenergic receptors are considered to be less potent.

Adrenergic Receptor Subtype Interaction

While experimentally determined binding affinities (Ki) and functional potencies (EC50/IC50) for mephentermine at various adrenergic receptor subtypes are not widely available in the literature, computational docking studies have provided predicted binding affinities. These predictions suggest a preferential interaction with α-adrenergic receptors over β-adrenergic receptors.

Table 1: Predicted Binding Affinities of Mephentermine for Adrenergic Receptor Subtypes

| Receptor Subtype | Predicted Binding Affinity (kcal/mol) |

| Alpha-1 (α₁) | -8.2 |

| Alpha-2 (α₂) | -7.1 |

| Beta (β) | -6.3 |

Note: Data is based on computational predictions and should be interpreted as indicative rather than definitive experimental values.

Signaling Pathways

The interaction of mephentermine and its induced release of norepinephrine with adrenergic receptors triggers well-defined intracellular signaling cascades.

Direct α1-Adrenergic Receptor Activation

Direct binding of mephentermine to α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates the following pathway:

Indirect Adrenergic Activation via Norepinephrine Release

The release of norepinephrine by mephentermine leads to the activation of various adrenergic receptors, including β-adrenergic receptors, which are typically Gs protein-coupled.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay would be used to determine the Ki of mephentermine for various adrenergic receptor subtypes.

Objective: To determine the binding affinity (Ki) of mephentermine for α1, α2, and β-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells).

-

A suitable radioligand for each receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure (General Outline):

-

A constant concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.

-

Increasing concentrations of unlabeled mephentermine are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled antagonist for the respective receptor.

-

The reaction is incubated to equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of mephentermine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Norepinephrine Release Assay

To quantify the indirect sympathomimetic effect of mephentermine, a norepinephrine release assay can be performed using primary neuronal cultures or synaptosomes.

Objective: To measure the amount of norepinephrine released from neuronal preparations in response to mephentermine.

Materials:

-

Primary neuronal cultures (e.g., from rat cortex or hypothalamus) or synaptosomes.

-

[³H]norepinephrine for preloading the neurons.

-

This compound.

-

Physiological salt solution (e.g., Krebs-Ringer buffer).

-

Scintillation fluid and a scintillation counter.

Procedure (General Outline):

-

Neuronal cultures or synaptosomes are incubated with [³H]norepinephrine to allow for its uptake into presynaptic terminals.

-

The cells are washed to remove excess unincorporated [³H]norepinephrine.

-

The cells are then incubated with varying concentrations of mephentermine in the physiological salt solution.

-

The supernatant is collected at different time points.

-

The amount of [³H]norepinephrine released into the supernatant is quantified by liquid scintillation counting.

-

The results are expressed as a percentage of the total [³H]norepinephrine content of the cells.

Functional Assays (e.g., Calcium Imaging)

Functional assays are essential to determine the cellular response to receptor activation. For the α1-adrenergic receptor, which signals through an increase in intracellular calcium, a calcium imaging assay is appropriate.

Objective: To measure the increase in intracellular calcium concentration in response to mephentermine in cells expressing α1-adrenergic receptors.

Materials:

-

A cell line stably expressing the human α1-adrenergic receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure (General Outline):

-

Cells are seeded in a multi-well plate suitable for fluorescence measurements.

-

The cells are loaded with the calcium-sensitive fluorescent dye.

-

A baseline fluorescence reading is taken.

-

Mephentermine is added to the wells at various concentrations.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

The concentration-response curve is plotted to determine the EC50 of mephentermine.

Experimental Workflow

The characterization of mephentermine's adrenergic activity would typically follow a logical progression of experiments.

Conclusion

This compound is a sympathomimetic agent with a well-established dual mechanism of action on the adrenergic system. It directly stimulates α1-adrenergic receptors and indirectly activates a wider range of adrenergic receptors through the release of endogenous norepinephrine. While precise, experimentally derived quantitative data on its receptor binding and functional potency are not extensively documented in publicly available sources, the qualitative understanding of its mechanism provides a solid foundation for its clinical application in managing hypotension. Further research employing the standardized experimental protocols outlined in this guide would be invaluable for a more detailed quantitative characterization of mephentermine's adrenergic receptor activity, which would be beneficial for future drug development and optimization.

References

- 1. Mephentermine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Mephentermine | 100-92-5 [smolecule.com]

- 5. Mephentermine Sulfate Dihydrate [benchchem.com]

- 6. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Mephentermine [medbox.iiab.me]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mephentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide on the Structural Relationship Between Mephentermine and Amphetamine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comparative Analysis of Mephentermine (B94010) and Amphetamine: Structure, Pharmacology, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional relationship between mephentermine and amphetamine. Both are phenethylamine (B48288) derivatives with significant sympathomimetic and central nervous system (CNS) stimulant properties.[1][2][3] However, key structural modifications result in distinct pharmacological profiles, influencing their clinical applications and abuse potential. This document details their chemical structures, comparative physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols.

Structural Analysis

Mephentermine and amphetamine share a core phenethylamine skeleton, which is fundamental to their interaction with monoamine systems. The critical distinction lies in the substitution pattern on the α-carbon (the carbon atom adjacent to the amine group).

-

Amphetamine: Chemically known as α-methylphenethylamine, it possesses a single methyl group at the α-carbon.[4] This structure features a chiral center, resulting in two enantiomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), with the d-isomer being a more potent CNS stimulant.[4]

-

Mephentermine: Chemically known as N,α,α-trimethylphenethylamine, it is distinguished by two methyl groups on the α-carbon and an N-methyl group.[1] This gem-dimethyl substitution at the α-position removes the chiral center present in amphetamine. It can be considered both an N-methylated analog of phentermine and an α,α-dimethyl analog of methamphetamine.[1]

The primary structural difference is the presence of a second methyl group on the α-carbon in mephentermine. This addition significantly alters the molecule's steric profile, which in turn influences its interaction with monoamine transporters and receptors, leading to a reduced CNS stimulant effect compared to amphetamine.[5]

Comparative Physicochemical Data

The structural differences between mephentermine and amphetamine give rise to distinct physicochemical properties. The data presented below is for the free base forms unless otherwise specified.

| Property | Mephentermine | Amphetamine | Reference(s) |

| IUPAC Name | N,2-dimethyl-1-phenylpropan-2-amine | 1-phenylpropan-2-amine | [5][6] |

| Molecular Formula | C₁₁H₁₇N | C₉H₁₃N | [5][6] |

| Molar Mass | 163.26 g/mol | 135.21 g/mol | [3][5] |

| pKa | 10.35 | Not explicitly found, but expected to be similar to other primary amines. | [7] |

| Appearance | Liquid (free base) | Colorless volatile oil (free base) | [7][8] |

| Sulfate Salt Form | Mephentermine Sulfate Dihydrate | Amphetamine Sulfate | [7] |

| Sulfate Salt Molar Mass | 460.63 g/mol (dihydrate) | 368.49 g/mol (anhydrous) | [7] |

| Sulfate Salt Solubility | 1 g in 20 mL water | Soluble in water | [7][8] |

Pharmacological Profile and Mechanism of Action

Both compounds act as indirect-acting sympathomimetics by increasing the synaptic concentration of monoamine neurotransmitters, primarily norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[1][9][10] However, their potency and primary sites of action differ.

-

Amphetamine: A potent CNS stimulant, amphetamine readily crosses the blood-brain barrier.[10] Its primary mechanism involves entering the presynaptic neuron via monoamine transporters (DAT, NET) and inhibiting the vesicular monoamine transporter 2 (VMAT2).[10] This action disrupts the sequestration of dopamine and norepinephrine into vesicles, leading to a massive efflux of these neurotransmitters into the synapse through reverse transport.[4][11] Amphetamine is also a weak inhibitor of monoamine oxidase (MAO).[4] This multi-faceted mechanism results in powerful stimulant, euphoric, and anorectic effects, forming the basis for its use in ADHD and narcolepsy, as well as its high potential for abuse.[2][10][12]

-

Mephentermine: Mephentermine's effects are predominantly peripheral, classifying it as a vasopressor and cardiac stimulant.[9][13] It acts primarily by stimulating the release of norepinephrine from sympathetic nerve terminals, which then activates α- and β-adrenergic receptors.[1][9][13] This leads to increased cardiac output, and elevated systolic and diastolic blood pressure.[5][13] While it does induce the release of dopamine, its central stimulant effects are considerably less pronounced than those of amphetamine, likely due to the steric hindrance from the α,α-dimethyl group reducing its affinity for CNS transporters.[1][5]

Signaling Pathway Diagram

The following diagram illustrates the generalized mechanism of action for these phenethylamines at a noradrenergic/dopaminergic synapse.

Experimental Protocols

Synthesis of Amphetamine via Reductive Amination of Phenylacetone (P2P)

This protocol describes a common clandestine method for amphetamine synthesis. Note: This information is for academic and research purposes only. The synthesis of controlled substances is illegal without proper licensing.

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P).

Principle: Phenylacetone is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine, amphetamine.

Materials:

-

Phenyl-2-propanone (P2P)

-

Ammonia (aqueous or gas)

-

Reducing agent (e.g., aluminum amalgam, sodium cyanoborohydride)

-

Solvent (e.g., methanol (B129727), ethanol)

-

Hydrochloric acid (for salt formation)

-

Sodium hydroxide (B78521) (for basification)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Imine Formation: Phenylacetone is dissolved in an appropriate solvent (e.g., methanol). Ammonia is introduced and stirred at room temperature. The reaction progress is monitored by TLC or GC-MS until P2P is consumed.

-

Reduction: The reducing agent (e.g., aluminum amalgam) is added portion-wise to the imine solution, controlling the temperature with an ice bath. The mixture is stirred until the reduction is complete.

-

Work-up: The reaction is quenched, and the aluminum salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in water and basified with sodium hydroxide. The amphetamine free base is extracted with a non-polar organic solvent (e.g., diethyl ether).

-

Purification and Salt Formation: The combined organic layers are dried and filtered. The solvent is removed to yield the free base oil. The oil is redissolved in a solvent, and hydrochloric acid is added to precipitate amphetamine hydrochloride, which is then collected by filtration and dried.

Synthesis of Mephentermine

A described method for mephentermine synthesis involves the hydrogenation of 1-chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride.[7][14]

Objective: To synthesize N,α,α-trimethylphenethylamine.

Principle: Catalytic hydrogenation is used to reductively remove the chlorine atom from the precursor molecule.

Materials:

-

1-chloro-2-(N-methylamino)-2-methyl-1-phenyl propane (B168953) hydrochloride

-

Methanol

-

Palladium on barium carbonate catalyst

-

Hydrogen gas source

-

Standard hydrogenation apparatus and safety equipment

Procedure:

-

Preparation: The chloro-precursor is dissolved in warm methanol in a suitable hydrogenation vessel.[14]

-

Catalyst Addition: The palladium on barium carbonate catalyst is added to the solution.[14]

-

Hydrogenation: The vessel is connected to a hydrogen source and purged. The reaction is allowed to proceed under a hydrogen atmosphere with agitation until the theoretical amount of hydrogen is consumed.[14]

-

Work-up: The mixture is filtered to remove the catalyst. The methanol is concentrated under reduced pressure.[14]

-

Isolation: The residue is treated with a strong base to form the free base, which is then extracted with an organic solvent (e.g., ether).[14]

-

Purification: The solvent is evaporated to yield mephentermine free base. Further purification can be achieved through distillation or conversion to a crystalline salt.[14]

Experimental Workflow: Receptor Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of mephentermine or amphetamine for a specific monoamine transporter (e.g., DAT).

Structure-Activity Relationship (SAR)

The structural modifications from amphetamine to mephentermine provide a clear example of structure-activity relationships.

-

Phenethylamine Core: Essential for activity at monoamine systems.

-

α-Methyl Group (Amphetamine): This addition, compared to phenethylamine, significantly increases resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action and enhancing CNS potency.

-

α,α-Dimethyl Group (Mephentermine): The second methyl group creates steric hindrance that significantly reduces the molecule's ability to effectively bind to and be transported by DAT and NET in the CNS. This shifts its activity profile from a central stimulant to a peripherally acting vasopressor.

-

N-Methyl Group (Mephentermine): N-methylation generally increases activity at adrenergic receptors, contributing to its pressor effects.

Conclusion

The structural relationship between mephentermine and amphetamine is defined by the degree of substitution on the α-carbon of the phenethylamine backbone. Amphetamine's single α-methylation results in a potent CNS stimulant with significant clinical use and abuse liability. In contrast, mephentermine's α,α-dimethylation drastically reduces its central activity, rendering it a peripherally acting sympathomimetic primarily used as a vasopressor. This comparison serves as a classic case study in medicinal chemistry, demonstrating how subtle molecular modifications can profoundly alter pharmacological activity, guiding the development of compounds with more selective therapeutic profiles.

References

- 1. Mephentermine - Wikipedia [en.wikipedia.org]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mephentermine [drugfuture.com]

- 8. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. Mephentermine [medbox.iiab.me]

- 10. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Amphetamine? [synapse.patsnap.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Mephentermine | 100-92-5 [chemicalbook.com]

Mephentermine Hemisulfate: A Technical Guide for Cardiovascular Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that has been utilized clinically for the management of hypotensive states, particularly those associated with spinal anesthesia.[1][2] Its unique pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, makes it a subject of interest in cardiovascular research. This technical guide provides a comprehensive overview of mephentermine hemisulfate, focusing on its mechanism of action, cardiovascular effects, and detailed experimental protocols for its investigation in a research setting.

Mechanism of Action

Mephentermine exerts its cardiovascular effects through a dual mechanism. It acts as an agonist at α-adrenergic receptors and also indirectly stimulates adrenergic receptors by triggering the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[3] This combined action results in a cascade of downstream effects on the cardiovascular system. The primary outcome is an increase in cardiac contractility, leading to a rise in systolic and diastolic blood pressure and, consequently, an increase in cardiac output.[1][3]

The signaling pathway initiated by mephentermine involves the activation of adrenergic receptors, which are G-protein coupled receptors. The stimulation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while the indirect release of norepinephrine acts on both α and β-adrenergic receptors. The activation of β1-adrenergic receptors in the heart is primarily responsible for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.

Pharmacokinetics

The onset of action of mephentermine is rapid following intravenous administration, typically occurring immediately, and within 5 to 15 minutes after intramuscular injection. The duration of its effects is approximately 30 minutes for the intravenous route and can last up to 4 hours with intramuscular administration. Mephentermine is metabolized in the liver through N-demethylation and subsequent p-hydroxylation. The elimination half-life is estimated to be between 17 to 18 hours.

Cardiovascular Effects: Quantitative Data

The hemodynamic effects of mephentermine have been quantified in several preclinical and clinical studies. These studies consistently demonstrate its ability to increase blood pressure and cardiac output. The following tables summarize key quantitative data from a study in a bovine model of induced hypotension and comparative clinical data.

Table 1: Hemodynamic Effects of Mephentermine in a Bovine Model of Induced Hypotension [4][5]

| Parameter | Baseline (Hypotensive) | Post-Mephentermine (IM) | Change |

| Cardiac Output (L/min) | 5.8 ± 0.4 | 6.5 ± 0.4 | +0.7 (p < 0.05) |

| Mean Arterial Pressure (mmHg) | 76 ± 2 | 90 ± 3 | +14 (p < 0.05) |

| Heart Rate (bpm) | 78 ± 4 | 100 ± 5 | +22 (p < 0.05) |

| dP/dtmax (mmHg/s) | 980 ± 60 | 1350 ± 80 | +370 (p < 0.05) |

| dP/dtmin (mmHg/s) | -950 ± 50 | -1260 ± 70 | -310 (p < 0.05) |

Table 2: Comparative Efficacy of Vasopressors in Managing Spinal Anesthesia-Induced Hypotension in Cesarean Section [6][7]

| Parameter | Mephentermine (6 mg bolus) | Norepinephrine (8 µg bolus) | Phenylephrine (100 µg bolus) |

| Potency vs. Ephedrine | ~6.8 times more potent | - | - |

| ED50 (prevention of hypotension) | 3.7 mg (95% CI 2.4-5.7 mg) | - | - |

| Effect on Heart Rate | Tachycardia | Stable | Bradycardia |

| Onset of Action | Slower | Faster | Fast |

Experimental Protocols

The following is a generalized, representative protocol for investigating the cardiovascular effects of mephentermine in a large animal model (e.g., canine or bovine), synthesized from methodologies reported in the literature. Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Objective: To evaluate the hemodynamic effects of intravenously administered this compound in an anesthetized large animal model with induced hypotension.

Materials:

-

This compound for injection

-

Anesthetic agents (e.g., isoflurane, propofol)

-

Heparinized saline

-

Catheters (arterial, venous, and pulmonary artery)

-

Transducers for pressure monitoring

-

Data acquisition system

-

Ventilator

-

Surgical instruments for catheter placement

Procedure:

-

Animal Preparation:

-

Fast the animal overnight with free access to water.

-

Induce anesthesia with an appropriate intravenous agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

-

Intubate the animal and provide mechanical ventilation to maintain normocapnia.

-

Place catheters in a peripheral artery for continuous blood pressure monitoring and in a peripheral vein for drug and fluid administration.

-

Surgically place a pulmonary artery catheter via the jugular vein for measurement of cardiac output, pulmonary artery pressure, and central venous pressure.

-

Allow the animal to stabilize for a period of 30 minutes post-instrumentation.

-

-

Induction of Hypotension:

-

Mephentermine Administration:

-

Administer a bolus dose of this compound intravenously. A common starting dose in clinical settings for hypotension is 6 mg.[6]

-

Alternatively, an infusion can be initiated, with the rate titrated to achieve the desired hemodynamic response.

-

-

Data Collection:

-

Continuously record hemodynamic parameters, including systolic, diastolic, and mean arterial pressure; heart rate; central venous pressure; and pulmonary artery pressure.

-

Measure cardiac output at baseline, during the hypotensive period, and at regular intervals following mephentermine administration (e.g., every 5-15 minutes).[4]

-

Calculate systemic vascular resistance and other relevant cardiovascular indices.

-

-

Post-Experiment:

Adverse Effects and Drug Interactions

In a research context, it is crucial to be aware of the potential adverse effects of mephentermine, which include tachycardia, hypertension, and cardiac arrhythmias.[8] Large doses may have a depressant effect on the myocardium.[3] Mephentermine can interact with other drugs; for instance, its pressor effect can be potentiated by monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants. Conversely, its effects may be antagonized by α-adrenergic and β-adrenergic blocking agents.[9]

Conclusion

This compound is a sympathomimetic agent with significant effects on the cardiovascular system, primarily mediated through the release of norepinephrine and direct α-adrenergic agonism. Its ability to increase blood pressure and cardiac output makes it a valuable tool for managing hypotension in clinical settings and a compound of interest for cardiovascular research. The provided data and experimental framework offer a foundation for further investigation into its nuanced effects on cardiovascular physiology and pathophysiology. Researchers should, however, exercise caution and adhere to rigorous experimental design and ethical guidelines when utilizing this compound in their studies.

References

- 1. Hemodynamic responses to administration of mephentermine in normotensive and hypotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aimdrjournal.com [aimdrjournal.com]

- 3. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of mephentermine on isolated dog hearts, normal and pretreated with reserpine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. anesthesiologypaper.com [anesthesiologypaper.com]

- 9. Cardiac output measurements using the bioreactance technique in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Pharmacology of Mephentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) (formerly marketed as Wyamine) is a sympathomimetic amine that emerged in the mid-20th century as a key intervention for hypotensive states. First described in medical literature by 1952, its unique pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, established it as a prominent vasopressor, particularly in the context of anesthesia.[1] This technical guide provides a comprehensive overview of the historical context of mephentermine's pharmacology, detailing its mechanism of action, foundational experimental protocols, and key quantitative data from its early clinical evaluation. It is intended to serve as a resource for researchers and drug development professionals interested in the evolution of sympathomimetic agents.

Introduction and Historical Context

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, was introduced for medical use under the brand name Wyamine around 1952.[1] It was developed as a sympathomimetic agent to manage hypotension, a common and serious complication arising from conditions such as spinal anesthesia.[2][3] Structurally related to amphetamine and methamphetamine, mephentermine was synthesized to provide robust vasopressor support with a more moderate central nervous system stimulant effect compared to its predecessors.[3][4] Its clinical utility extended to various hypotensive emergencies, and it was also available in formulations for use as a nasal decongestant in inhalers.[1][5] The drug was available in the United States until its discontinuation between 2000 and 2004.[1]

Mechanism of Action

Mephentermine's pressor effects are achieved through a dual mechanism, a hallmark of its pharmacological profile:

-

Indirect Sympathomimetic Action: The primary mechanism of mephentermine is the indirect stimulation of adrenergic receptors. It acts as a norepinephrine-releasing agent, triggering the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][3] This surge in norepinephrine in the synaptic cleft leads to the activation of postsynaptic alpha and beta-adrenergic receptors.

-

Direct Adrenergic Receptor Agonism: Mephentermine also exhibits direct agonist activity, primarily at α-adrenergic receptors.[6] This direct action contributes to its vasoconstrictive effects.

The combined result of these actions is an increase in systolic and diastolic blood pressure, enhanced cardiac output, and a variable effect on heart rate, which is often dependent on the patient's vagal tone.[6]

Below is a diagram illustrating the signaling pathway of mephentermine.

References

- 1. Mephentermine - Wikipedia [en.wikipedia.org]

- 2. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pharmakb.com [pharmakb.com]

- 6. go.drugbank.com [go.drugbank.com]

Mephentermine Hemisulfate: A Technical Guide to Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of mephentermine (B94010) hemisulfate, with a primary focus on its solubility. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. The guide includes summarized quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Physicochemical Properties

Mephentermine is a sympathomimetic amine, and its salt forms, such as the hemisulfate and sulfate (B86663) dihydrate, are commonly used in pharmaceutical applications.[1][2] Understanding the distinct properties of these forms is critical for formulation, stability, and bioavailability. The following table summarizes the key physicochemical data for mephentermine and its common salt forms.

| Property | Mephentermine (Free Base) | Mephentermine Hemisulfate (2:1 Salt) | Mephentermine Sulfate Dihydrate |

| CAS Number | 100-92-5[3][4][5] | 1212-72-2[1][2][6][7] | 6190-60-9[5][8] |

| Molecular Formula | C₁₁H₁₇N[1][3][4] | (C₁₁H₁₇N)₂·H₂SO₄ or C₂₂H₃₆N₂O₄S[2][7] | (C₁₁H₁₇N)₂·H₂SO₄·2H₂O[1][5][8] |

| Molecular Weight | 163.26 g/mol [1][3][4] | 424.60 g/mol [2][7] | 460.63 g/mol [1][5][8] |

| Appearance | Liquid[1][9] | White, crystalline powder[8] | Crystals[1][5] |

| Melting Point | < 25 °C[3][6][9] | Not explicitly found | 215-217 °C (with decomposition)[5] |

| pKa (Strongest Basic) | 10.3[3][10] / 10.35 (at 30°C)[4][5] | Not explicitly found | Not explicitly found |

| logP (Predicted) | 2.52 - 2.54[3][10] | Not applicable | Not applicable |

| Water Solubility | Practically insoluble.[1][4][5][9] | Data not specified, but salt form implies higher solubility. | Soluble (1 g in 20 mL).[1][4][5][9] |

| Ethanol Solubility | Freely soluble.[4][5][9] | Data not specified. | Sparingly soluble (1 g in ~150 mL of 95% ethanol).[1][4][5] |

| Chloroform Solubility | Not specified | Practically insoluble.[5] | Practically insoluble.[5][9] |

Mechanism of Action: Adrenergic Stimulation

Mephentermine is classified as an indirectly acting sympathomimetic agent, though it also exhibits some direct activity.[1][11] Its primary mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[11][12][13] This released norepinephrine then binds to and activates postsynaptic alpha and beta-adrenergic receptors. Additionally, mephentermine has been shown to act as a direct agonist on alpha-1 adrenergic receptors.[6][8][13][14] The cumulative effect of these actions is an increase in cardiac output, and both systolic and diastolic blood pressures, making it effective in treating hypotensive states.[6][8][15]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, buffer solutions at various pH levels) in a sealed flask.[16][18] The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[18] Preliminary tests can establish the time required to reach a plateau in concentration.[18]

-

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the solid phase must be thorough, often achieved through centrifugation and/or filtration using a filter that does not adsorb the compound.[19]

-

Analysis: Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[20]

-

Reporting: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate.[18]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity and identity.[21] The capillary method is a standard pharmacopeial technique.[22][23]

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.[22][23]

-

Capillary Loading: Pack the dry powder into a thin-walled capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[22] Compact the sample by tapping the tube on a hard surface.[23]

-

Measurement: Place the loaded capillary into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.[22][24]

-

Heating Rate: Begin heating at a controlled, slow rate, typically 1°C per minute, to ensure accurate observation.[22][25]

-

Observation: Record the temperature range from the point at which the first drop of liquid appears (onset of melting) to the point at which the entire solid has transformed into a clear liquid (clear point).[21][22] Pure substances typically exhibit a sharp melting range of 1-2°C.[23]

pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which profoundly impacts its solubility, absorption, and receptor binding.[26][27] Potentiometric titration is a reliable method for its determination.[28]

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[28]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH for an acidic salt) into the solution.[28]

-

Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.[28][29]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.[29][30] The pKa can be determined from the first derivative of the curve (where the slope is maximal).

References

- 1. This compound | 1212-72-2 | Benchchem [benchchem.com]

- 2. Mephentermine Sulfate | C22H36N2O4S | CID 71611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Buy Mephentermine | 100-92-5 [smolecule.com]

- 5. Mephentermine [drugfuture.com]

- 6. This compound | Others 12 | 1212-72-2 | Invivochem [invivochem.com]

- 7. Mephentermine Hemisulphate | LGC Standards [lgcstandards.com]

- 8. Mephentermine Sulfate Dihydrate [benchchem.com]

- 9. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mephentermine - Wikipedia [en.wikipedia.org]

- 12. Mephentermine [medbox.iiab.me]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Mephentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. who.int [who.int]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmatutor.org [pharmatutor.org]

- 21. nano-lab.com.tr [nano-lab.com.tr]

- 22. thinksrs.com [thinksrs.com]

- 23. Melting Point Test - CD Formulation [formulationbio.com]

- 24. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 25. mt.com [mt.com]

- 26. ijirss.com [ijirss.com]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Norepinephrine Release by Mephentermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) is a sympathomimetic amine that exerts its primary pharmacological effects through the indirect release of endogenous norepinephrine (B1679862) from sympathetic nerve endings. This action results in the activation of adrenergic receptors, leading to vasoconstriction and increased cardiac output, which underlies its clinical use as a vasopressor to treat hypotension. Structurally related to amphetamine, mephentermine's mechanism of action involves interaction with key transporters involved in norepinephrine homeostasis, namely the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies relevant to understanding the norepinephrine-releasing properties of mephentermine.

Introduction

Mephentermine is a synthetic amine that functions as an indirectly acting sympathomimetic agent.[1][2] Its clinical effects are primarily mediated by the release of endogenous norepinephrine, which then acts on alpha- and beta-adrenergic receptors.[1] This guide delineates the current understanding of how mephentermine interacts with the molecular machinery of noradrenergic neurons to elicit this effect. A comprehensive understanding of this process is crucial for the development of novel sympathomimetic agents and for elucidating the pharmacology of related compounds.

Mechanism of Action: A Two-Transporter Model

The release of norepinephrine by mephentermine is a complex process involving its interaction with two critical transporters located in the presynaptic terminal of noradrenergic neurons: the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[3][4][5] This mechanism is characteristic of many amphetamine-like compounds.

-

Uptake into the Presynaptic Terminal: Mephentermine, being structurally similar to norepinephrine, is a substrate for the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. Mephentermine is transported into the neuron via NET.

-

Interaction with VMAT2 and Vesicular Depletion: Once inside the neuron, mephentermine interacts with the vesicular monoamine transporter 2 (VMAT2).[3][4][5] VMAT2 is responsible for packaging norepinephrine from the cytoplasm into synaptic vesicles for storage and subsequent release. Mephentermine, as a substrate for VMAT2, is transported into the vesicles. This process disrupts the proton gradient across the vesicular membrane, leading to the release of stored norepinephrine from the vesicles into the cytoplasm.[3][4]

-

Reverse Transport via NET: The resulting increase in cytoplasmic norepinephrine concentration leads to a reversal of the normal transport direction of NET. Consequently, NET transports norepinephrine out of the neuron and into the synaptic cleft, a process known as reverse transport or efflux.

-

Activation of Adrenergic Receptors: The elevated concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic alpha- and beta-adrenergic receptors, resulting in the characteristic sympathomimetic effects of mephentermine, such as vasoconstriction and increased heart rate.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mephentermine-Induced Norepinephrine Release

References

- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mephentermine - Wikipedia [en.wikipedia.org]

- 3. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Mephentermine Hemisulfate: A Technical Guide for its Application as a Vasopressor Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized as a vasopressor agent to manage hypotensive states, particularly those induced by spinal anesthesia. Its pharmacological action is primarily indirect, involving the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, which subsequently activates adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical application of mephentermine. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Mephentermine is a synthetic sympathomimetic amine structurally related to amphetamine.[1] It exerts its vasopressor effects by increasing cardiac output and peripheral vascular resistance.[2] While its use has been established in clinical practice, a detailed understanding of its pharmacological profile is crucial for its optimal and safe application, as well as for the development of novel vasopressor agents. This document aims to provide an in-depth technical resource for professionals engaged in cardiovascular research and drug development.

Mechanism of Action

Mephentermine's primary mechanism of action is the indirect stimulation of adrenergic receptors through the release of norepinephrine from presynaptic nerve terminals.[3][4] It also exhibits some direct agonist activity on alpha and beta-adrenergic receptors.[4]

The released norepinephrine acts on:

-

Alpha-1 Adrenergic Receptors: Located on vascular smooth muscle, their activation leads to vasoconstriction and an increase in systemic vascular resistance.[4]

-

Beta-1 Adrenergic Receptors: Primarily in the heart, their stimulation results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an augmented cardiac output.[2]

The net effect is an elevation in both systolic and diastolic blood pressure.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of mephentermine's action on a sympathetic neuron and a vascular smooth muscle cell.

Caption: Mephentermine-induced norepinephrine release and subsequent vasoconstriction.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of mephentermine are summarized in the table below.

| Parameter | Value | Reference |

| Administration | Intravenous (IV), Intramuscular (IM) | [1] |

| Onset of Action | IV: Immediate; IM: 5-15 minutes | [1] |

| Duration of Action | IV: 30 minutes; IM: 4 hours | [1] |

| Metabolism | Hepatic (N-demethylation and p-hydroxylation) | [5] |